3-methyl-2-[(piperidin-3-yl)methoxy]pyridine
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Description
“3-methyl-2-[(piperidin-3-yl)methoxy]pyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The piperidine ring is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It consists of a pyridine ring substituted with a methyl group at the 3-position and a piperidin-3-ylmethoxy group at the 2-position . The InChI code for a similar compound, “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride”, is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H .Future Directions
The future directions for research on “3-methyl-2-[(piperidin-3-yl)methoxy]pyridine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in the pharmaceutical industry . Piperidine derivatives are a significant area of research due to their presence in many pharmaceuticals and their potential for the discovery and biological evaluation of new drugs .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally similar to the compound , have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play significant roles in cell growth and survival.
Mode of Action
If we consider the action of similar piperidine derivatives, they interact with their targets (such as alk and ros1) by inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where these kinases are often overactive.
Biochemical Pathways
Considering the action of similar piperidine derivatives, the inhibition of kinases like alk and ros1 can affect multiple downstream signaling pathways involved in cell growth and survival .
Result of Action
Based on the action of similar piperidine derivatives, one might expect that the inhibition of kinases like alk and ros1 could result in decreased cell proliferation and survival .
Properties
IUPAC Name |
3-methyl-2-(piperidin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-2-7-14-12(10)15-9-11-5-3-6-13-8-11/h2,4,7,11,13H,3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBMQYFOKWLJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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